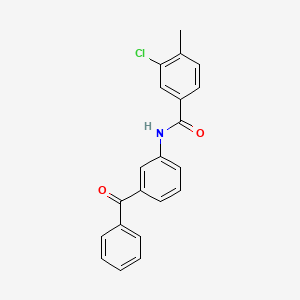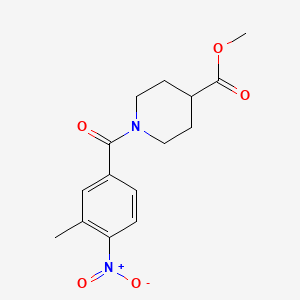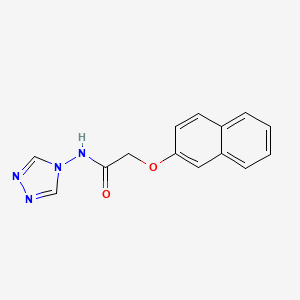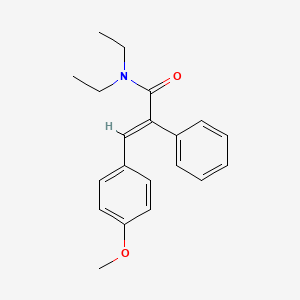
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as DMAPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMAPA is a derivative of acrylamide and has been synthesized using various methods.
Mecanismo De Acción
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide is thought to work by binding to proteins and altering their conformation, which can affect their function. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of tubulin polymerization, the induction of apoptosis in cancer cells, and the activation of caspases. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is its ability to selectively bind to proteins, making it a useful tool for studying protein function. However, N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
For N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide research include the development of new synthesis methods, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its applications in catalysis and other fields. Additionally, further studies are needed to determine the optimal concentration of N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide for various experiments and to investigate its potential toxicity in vivo.
Conclusion:
In conclusion, N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide is a chemical compound that has potential applications in scientific research. Its ability to selectively bind to proteins makes it a useful tool for studying protein function, and its various biochemical and physiological effects make it a promising candidate for further research. While there are limitations to its use in lab experiments, future directions for N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide research are promising and could lead to new discoveries in various fields.
Métodos De Síntesis
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized using various methods, including the Stille coupling reaction, Suzuki coupling reaction, and Heck reaction. The Stille coupling reaction involves the reaction of a stannylated aryl compound with an aryl halide in the presence of a palladium catalyst. The Suzuki coupling reaction involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. The synthesis method used depends on the availability of starting materials and the desired yield.
Aplicaciones Científicas De Investigación
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been used in scientific research for various applications, including as a fluorescent probe for the detection of proteins and as a photosensitizer for photodynamic therapy. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been used as a ligand for the development of metal complexes for catalytic applications.
Propiedades
IUPAC Name |
(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-4-21(5-2)20(22)19(17-9-7-6-8-10-17)15-16-11-13-18(23-3)14-12-16/h6-15H,4-5H2,1-3H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWBVTHRYHMBEP-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
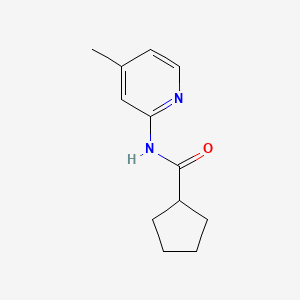
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
